molecular formula C51H82O21 B8180903 Chonglou Saponin VII

Chonglou Saponin VII

Cat. No.: B8180903
M. Wt: 1031.2 g/mol
InChI Key: FBFJAXUYHGSVFN-UHFFFAOYSA-N
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Description

Chonglou Saponin VII (CS VII), also known as Paris Saponin VII, Polyphyllin VII, or Dioscinin, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii . It is a high-value bioactive compound with a molecular formula of C₅₁H₈₂O₂₁ and a molecular weight of 1031.18 g/mol . CS VII is synthesized predominantly in the leaves of Paris polyphylla var. yunnanensis (PPY) under high light intensity (400 mmol m⁻²s⁻¹) and transported to the rhizome for storage . Its synthesis is regulated by transcription factors such as PgMYB2, PgMYC2, and PgWRKY1, which are influenced by light-mediated signaling pathways .

Properties

IUPAC Name

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJAXUYHGSVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

Chonglou Saponin VII is primarily isolated from the roots and rhizomes of Trillium tschonoskii Maxim or Rhizoma paridis species. The plant material is typically dried, pulverized to a fine powder (30–50 mesh), and stored in anhydrous conditions to prevent degradation. Authentication by botanical experts is critical to avoid misidentification, as different Rhizoma paridis species (e.g., Paris polyphylla var. yunnanensis vs. Paris polyphylla var. chinensis) exhibit varying saponin profiles.

Methanol-Based Ultrasonic Extraction

A widely adopted method involves methanol extraction under ultrasonic conditions. In one protocol, 1.25 g of powdered rhizomes is dissolved in 50 mL of analytical-grade methanol (99.9%) and sonicated at 60°C and 39.6 kHz for 30 minutes. This process achieves a 25 mg/mL crude extract, which is filtered through a 0.22 μm membrane to remove particulate matter. Methanol’s high polarity facilitates the dissolution of steroidal saponins while minimizing co-extraction of non-polar contaminants.

Ethanol Reflux Extraction

Alternative protocols employ ethanol reflux for large-scale extraction. For instance, 1 kg of Panax japonicus powder is refluxed with 5–6 L of 75–85% ethanol for 2.5–3.5 hours, repeated 2–4 times to exhaustively extract saponins. The combined ethanol extracts are concentrated under reduced pressure to yield a viscous residue, which is subsequently partitioned using solvents of increasing polarity.

Purification and Fractionation Strategies

Liquid-Liquid Partitioning

Crude extracts are subjected to sequential solvent partitioning to isolate saponin-rich fractions:

  • Defatting : The concentrated extract is dissolved in water and partitioned with petroleum ether to remove lipids and chlorophyll.

  • Intermediate Polarity Extraction : Chloroform and ethyl acetate are used to separate medium-polarity compounds, leaving saponins in the aqueous phase.

  • n-Butanol Saturation : Water-saturated n-butanol extracts saponins, which are then recovered by evaporating the organic layer.

Silica Gel Column Chromatography

The n-butanol fraction is further purified via silica gel column chromatography. A representative method uses a 150-mesh silica gel column eluted with a stepwise gradient of petroleum ether-acetone (50:1 → 5:1 v/v). this compound is predominantly eluted in the 16:1 petroleum ether-acetone fraction, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Table 1: Silica Gel Chromatography Parameters for this compound Purification

ParameterSpecificationSource
Column Packing150-mesh silica gel
Eluent GradientPetroleum ether-acetone (50:1 to 5:1)
Target Fraction16:1 elution
Purity Post-Column>85%

Analytical Validation and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying this compound. A validated method employs a Phenomenex Luna C18 column (4.6 × 250 mm, 5 μm) with a gradient of acetonitrile (A) and water (B) at 1.0 mL/min. Detection at 203 nm ensures optimal sensitivity for saponins, with linearity confirmed over 2.0–14.2 μg/mL (r² > 0.999).

Table 2: HPLC Conditions for this compound Analysis

ParameterSpecificationSource
ColumnPhenomenex Luna C18 (4.6 × 250 mm)
Mobile PhaseAcetonitrile-water gradient
Flow Rate1.0 mL/min
Detection Wavelength203 nm
Retention Time12.5–15.2 minutes

Evaporative Light Scattering Detection (ELSD)

For non-chromophoric saponins, ELSD coupled with HPLC provides enhanced detection. Parameters include a drift tube temperature of 55°C and nitrogen pressure of 40 psi, enabling quantification without derivatization.

Challenges and Optimization Considerations

Solvent Selection and Toxicity

Methanol and ethanol, while effective, pose handling risks due to flammability and toxicity. Subcritical water extraction has been explored as a greener alternative but requires optimization to match methanol’s extraction efficiency.

Column Chromatography Reproducibility

Batch-to-batch variability in silica gel activity can affect elution profiles. Pre-conditioning columns with 5–10% methanol in dichloromethane improves consistency.

Scale-Up Limitations

Ultrasonic extraction, though efficient for small batches, faces challenges in industrial-scale applications due to energy dissipation. Continuous reflux systems with in-line filtration are proposed for kilogram-scale production.

"The synergy between traditional extraction methods and modern analytical techniques has revolutionized the isolation of bioactive saponins like this compound."

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Tosyl chloride, triflic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.

Scientific Research Applications

Anticancer Properties

Chonglou Saponin VII has demonstrated promising anticancer activity across various cancer types. Key findings from recent studies include:

  • Cervical Cancer : Research indicates that this compound inhibits the growth of human cervical cancer cells (HeLa) through apoptosis induction. The compound was shown to upregulate cleaved caspases and Bax protein levels while downregulating Bcl-2, suggesting a mechanism involving the intrinsic apoptotic pathway. The half-maximal inhibitory concentration (IC50) was determined to be effective at concentrations ranging from 1 to 100 μM .
  • Ovarian Cancer : In studies involving ovarian cancer, this compound has been identified as a potential reversal agent for resistance to PARP inhibitors. It operates through the ECM1/VEGFR2 signaling pathway, enhancing the efficacy of existing treatments and providing new avenues for clinical strategies .
  • Breast Cancer : The compound has also been studied for its effects on breast cancer cell lines (MDA-MB-231, MDA-MB-436, and MCF-7). It was found to inhibit cell proliferation and induce autophagy via the Hippo signaling pathway. The IC50 values for these cell lines were approximately 2.86 to 3.45 μM, indicating strong cytotoxic effects .

Data Table: Summary of Research Findings

Cancer TypeMechanism of ActionIC50 (μM)Key Findings
Cervical CancerApoptosis induction via caspase activation1 - 100Inhibits HeLa cell growth; upregulates cleaved caspases
Ovarian CancerReverses PARP inhibitor resistanceN/AEnhances efficacy of PARP inhibitors
Breast CancerAutophagy activation through Hippo pathway2.86 - 3.45Induces apoptosis; inhibits proliferation

Case Studies

  • Cervical Cancer Study : A study published in Frontiers in Plant Science demonstrated that this compound significantly inhibited HeLa cell proliferation and induced apoptosis through a series of biochemical assays including MTT and EdU assays. The study concluded that PS VII could be a viable candidate for cervical cancer treatment due to its ability to effectively induce cell death in cancerous cells .
  • Ovarian Cancer Study : Another investigation highlighted in the International Journal of Biological Sciences illustrated that this compound partially reversed resistance to PARP inhibitors in ovarian cancer models. This finding suggests its potential as a novel therapeutic agent that could enhance the effectiveness of existing treatments for resistant cancers .
  • Breast Cancer Study : Research featured in PMC detailed how this compound induced autophagy in breast cancer cells while suppressing tumor growth in xenograft models. The study emphasized its role as a Hippo pathway activator, showcasing its potential for therapeutic applications against breast cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Pharmacological Activities :

  • Anti-Cancer Effects : CS VII induces apoptosis in cervical (HeLa), ovarian (SKOV3, HEY), prostate (PC3), and lung (A549) cancer cells by upregulating pro-apoptotic proteins (Bax, cleaved caspases-3/9) and downregulating anti-apoptotic proteins (Bcl-2) .
  • Cell Cycle Arrest : It blocks prostate cancer cells in the G1 phase by upregulating p21 and inhibiting cyclin D1 .
  • Anti-Metastatic Activity : CS VII suppresses ovarian cancer metastasis by inhibiting the RORα/ECM1/VEGFR2 and GSK-3β/β-catenin pathways .
  • Synergistic Therapy : Reverses PARP inhibitor resistance in ovarian cancer by modulating glycolysis and angiogenesis .

Comparison with Similar Chonglou Saponins

Chonglou saponins I, II, VI, and VII share structural similarities but exhibit distinct pharmacological and physicochemical properties.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Chonglou Saponin I C₄₄H₇₀O₁₆ 855.017 50773-41-6 Aglycone: Diosgenin; Sugar chain variations
Chonglou Saponin II C₅₁H₈₂O₂₁ 1031.18 68124-04-9 Aglycone: Pennogenin; 3-O-β-D-glucopyranosyl
Chonglou Saponin VI C₅₁H₈₂O₂₁ 1031.18 N/A Structural isomer of CS VII
Chonglou Saponin VII C₅₁H₈₂O₂₁ 1031.18 68124-04-9 Aglycone: Pennogenin; 1-O-α-L-rhamnopyranosyl

Notes:

  • CS VII and VI are isomers with identical molecular weights but differ in glycosylation patterns .
  • CS I has a smaller molecular weight due to a shorter sugar chain .

HPLC Retention Time Comparison

Retention times (tR) vary across columns, aiding in analytical differentiation :

Column Type CS VII (min) CS I (min) CS II (min) CS VI (min)
BDS Hypersil C18 (col4) 21.014 35.170 32.679 22.898
Xbridge C18 (col3) 21.101 34.963 32.483 23.070
Kromasil C18 (col6) 21.276 35.929 32.618 23.693

Analytical Implications :

  • CS VII elutes earlier than CS I due to differences in hydrophobicity .
  • Substitution methods using reference standards (e.g., saikosaponin d) enable simultaneous quantification of multiple saponins .

Pharmacological Differences

Compound Key Mechanisms and Activities Cancer Models Tested
CS VII - Induces apoptosis via caspase-3/9 activation .
- Inhibits EMT and metastasis via GSK-3β/β-catenin .
- Reverses PARP inhibitor resistance .
Cervical, ovarian, prostate, lung
CS I Limited data; primarily studied for cytotoxicity in liver and breast cancer models. Preclinical studies only
CS II - Anti-inflammatory and immunomodulatory effects.
- Limited anti-cancer data.
N/A
CS VI - Structural isomer of CS VII; potential overlapping activities.
- No specific mechanistic studies reported.
N/A

Therapeutic Advantages of CS VII :

  • Multi-Target Effects : Unlike CS I and II, CS VII modulates diverse pathways (e.g., RORα/ECM1/VEGFR2, PI3K/Akt) .

Biological Activity

Chonglou Saponin VII, also known as Paris Saponin VII, is a steroidal saponin derived from the rhizomes of Trillium tschonoskii and Paris polyphylla. This compound has gained significant attention in biomedical research due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a complex steroid backbone with sugar moieties that contribute to its biological efficacy. The compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways. Notably, it affects key signaling pathways involved in cell proliferation and survival, including the Akt/MAPK pathway.

Key Mechanisms:

  • Induction of Apoptosis : this compound promotes apoptosis by upregulating pro-apoptotic proteins such as Bax and cleaved caspases (caspase-3 and caspase-9) while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in cancer cells, leading to inhibited proliferation .
  • Autophagy Induction : It also triggers autophagy, which may contribute to its anticancer effects, especially in drug-resistant cancer cells .

Biological Activities

This compound exhibits a range of biological activities beyond its anticancer properties:

Activity Details
AnticancerInduces apoptosis in cervical cancer (HeLa) and leukemia (K562/ADR) cells .
Anti-inflammatoryPotentially reduces inflammation, though less studied compared to its anticancer effects.
AntimicrobialTraditionally used for treating infections .

1. Anticancer Effects on HeLa Cells

A study demonstrated that this compound significantly inhibited the growth of HeLa cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 2.62 μM. The mechanism involved increased expression of apoptotic markers (cleaved caspase-3, cleaved caspase-9) and decreased levels of Bcl-2, indicating activation of the intrinsic apoptotic pathway .

2. Effects on K562/ADR Cells

Research on K562/ADR cells revealed that this compound not only induced apoptosis but also reversed chemoresistance by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The compound's ability to enhance the efficacy of adriamycin in vivo was noted in xenograft models .

Summary of Research Findings

The following table summarizes key studies on this compound:

Study Cell Line IC50 (μM) Mechanism Findings
Zhang et al. (2014) HeLa2.62 ± 0.11Apoptosis via caspase activationInduces apoptosis; upregulates Bax and cleaved caspases
Li et al. (2019) K562/ADRNot specifiedInhibition of P-glycoprotein; autophagy inductionReverses chemoresistance; enhances adriamycin efficacy
Yan et al. (2018) MCF-7/ADRNot specifiedCell cycle arrest; apoptosisSignificant suppression of cell proliferation

Q & A

Q. What are the established mechanisms by which Chonglou Saponin VII induces apoptosis in cancer cells?

this compound (PS VII) triggers apoptosis via mitochondrial pathways, characterized by upregulation of pro-apoptotic proteins (Bax), cytochrome c release, and activation of caspases-3 and -8. Methodologically, researchers can confirm this using:

  • MTT assays to measure cytotoxicity (IC50: 2.62 µM in Hela cells) .
  • Flow cytometry with Annexin V/PI staining to quantify apoptotic populations.
  • Western blotting to detect cleaved caspases, Bax/Bcl-2 ratio, and PARP-1 cleavage .
  • Hoechst 33342 staining to visualize nuclear fragmentation .

Q. How can researchers assess the inhibitory effects of this compound on cancer cell proliferation?

Standard protocols include:

  • Cell cycle analysis via PI staining and flow cytometry to identify G0/G1 phase arrest .
  • Colony formation assays to evaluate long-term proliferation suppression.
  • EdU incorporation assays to measure DNA synthesis rates.
  • In vivo xenograft models (e.g., MCF-7/ADR tumors in nude mice) to validate efficacy .

Q. What experimental models are suitable for studying this compound’s antitumor activity?

  • In vitro : Drug-resistant cell lines (e.g., K562/ADR leukemia, MCF-7/ADR breast cancer) to study chemosensitization .
  • In vivo : Xenograft models treated intravenously with PS VII (e.g., 2–5 mg/kg doses) combined with chemotherapeutics like Adriamycin .
  • 3D spheroid cultures to mimic tumor microenvironments and assess penetration efficacy.

Advanced Research Questions

Q. How does this compound reverse PARP inhibitor resistance in ovarian cancer?

PS VII targets the RORα/ECM1/VEGFR2 axis, suppressing FAK/AKT/GSK3β signaling and reducing glycolysis and angiogenesis. Methodological approaches include:

  • RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., ECM1 downregulation) .
  • Co-culture assays with endothelial cells to study anti-angiogenic effects.
  • Seahorse metabolic analysis to quantify glycolytic flux changes in PARP-resistant cells .
  • ChIP-qPCR to assess RORα binding to ECM1 promoter regions .

Q. What strategies can elucidate this compound’s role in overcoming multidrug resistance (MDR)?

Key methodologies:

  • P-glycoprotein (P-gp) inhibition assays (e.g., rhodamine-123 efflux) to confirm PS VII’s MDR1 suppression .
  • Combination studies with chemotherapeutics (e.g., Adriamycin) to calculate synergy scores via Chou-Talalay analysis .
  • CRISPR/Cas9 knockout models of AKT or GSK3β to validate pathway dependencies in resistant cells.

Q. How can researchers standardize HPLC protocols for quantifying this compound purity in complex mixtures?

  • Use C18 columns (e.g., Discovery C18, Xbridge C18) with retention times calibrated against reference standards (e.g., tR = 16.5–23.5 min) .
  • Optimize mobile phases (e.g., acetonitrile/water gradients) and detect via UV at 203 nm for saponins.
  • Validate methods using spiked recovery tests and inter-laboratory reproducibility studies .

Q. What statistical tools are critical for analyzing this compound’s dual effects on apoptosis and autophagy?

  • Dose-response modeling (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
  • Multiplex assays (e.g., Luminex) to quantify apoptotic (caspase-3) and autophagic (LC3-II) markers simultaneously.
  • Time-lapse microscopy with fluorescent reporters (e.g., mCherry-GFP-LC3) to track autophagic flux dynamics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50 values across studies?

Potential factors include cell line heterogeneity, assay conditions (e.g., serum concentration), and compound purity. Mitigation strategies:

  • Standardize cell culture protocols (e.g., passage number, seeding density).
  • Use commercially validated PS VII (purity >98%) with certificates of analysis .
  • Perform dose-range pilot studies to establish baseline sensitivity.

Q. What controls are essential when studying this compound’s off-target effects on non-cancer cells?

  • Include primary cell controls (e.g., human fibroblasts, PBMCs) in cytotoxicity assays.
  • Use shRNA knockdown of target pathways (e.g., AKT) to confirm on-target effects.
  • Pharmacokinetic profiling in animal models to assess tissue-specific toxicity.

Methodological Resources

  • Key pathways to investigate : PI3K/AKT/mTOR, GSK3β/β-catenin, and MAPK signaling .
  • Analytical tools : HPLC (C18 columns), LC-MS for structural verification .
  • In vivo models : Nude mice xenografts for efficacy and toxicity studies .

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